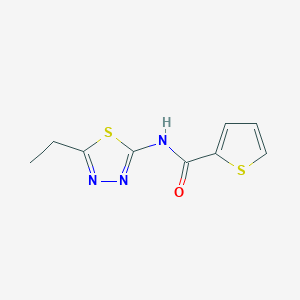
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as ETCA, and it is a member of the thiadiazole family of compounds. ETCA has been synthesized using various methods, and its mechanism of action has been studied extensively. In
科学的研究の応用
ETCA has been studied extensively for its potential in various fields. One area of research is its potential as an anticancer agent. Studies have shown that ETCA inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another area of research is its potential as an anti-inflammatory agent. ETCA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce inflammation in animal models of inflammation.
作用機序
The mechanism of action of ETCA is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways. One study showed that ETCA inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study showed that ETCA inhibits the activity of the signaling pathway NF-κB, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
ETCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In animal models, ETCA has been shown to reduce inflammation and protect against oxidative stress.
実験室実験の利点と制限
One advantage of using ETCA in lab experiments is its specificity. ETCA has been shown to inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using ETCA is its potential toxicity. ETCA has been shown to be toxic at high doses, and caution should be taken when using it in lab experiments.
将来の方向性
There are several future directions for research on ETCA. One area of research is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of research is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in different models of inflammation and to optimize its dosing and delivery. Additionally, studies are needed to determine the long-term effects of ETCA on human health and its potential for use in clinical settings.
Conclusion
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. ETCA has been synthesized using various methods, and its mechanism of action has been studied extensively. It has been shown to have potential as an anticancer and anti-inflammatory agent, and further studies are needed to determine its efficacy and potential for use in clinical settings.
合成法
ETCA can be synthesized using various methods. One method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with ethyl hydrazine to form ETCA. Another method involves the reaction of 2-thiophenecarboxylic acid with ethyl isothiocyanate to form ETCA. Both methods have been used successfully to synthesize ETCA.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRKABCVGPWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5690968.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)
![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)
![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)